Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 828930-85-4
VCID: VC15939130
InChI: InChI=1S/C13H15N3O2/c1-3-18-13(17)11-7(2)16-10-5-4-8(14)6-9(10)12(11)15/h4-6H,3,14H2,1-2H3,(H2,15,16)
SMILES:
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate

CAS No.: 828930-85-4

Cat. No.: VC15939130

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate - 828930-85-4

Specification

CAS No. 828930-85-4
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name ethyl 4,6-diamino-2-methylquinoline-3-carboxylate
Standard InChI InChI=1S/C13H15N3O2/c1-3-18-13(17)11-7(2)16-10-5-4-8(14)6-9(10)12(11)15/h4-6H,3,14H2,1-2H3,(H2,15,16)
Standard InChI Key RGHPSUAAIQUWGO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C2C=CC(=CC2=C1N)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a quinoline backbone substituted with:

  • A methyl group at position 2,

  • Amino groups at positions 4 and 6,

  • An ethyl ester moiety at position 3.

The IUPAC name, 4-methylquinoline-2,6-diamine ethyl carboxylate, reflects this substitution pattern. The presence of electron-donating amino groups and the electron-withdrawing ester group creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight245.28 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents

The absence of reported melting/boiling points suggests limited experimental characterization, necessitating further study.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis method for this compound is documented, analogous quinoline derivatives are typically synthesized via:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones or esters .

  • Skraup Reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid .

For ethyl 4,6-diamino-2-methylquinoline-3-carboxylate, a plausible route involves:

  • Starting with 4,6-diamino-2-methylquinoline (CAS 5443-31-2) ,

  • Introducing the ethyl carboxylate group via nucleophilic acyl substitution or esterification .

Pharmaceutical and Biological Applications

Anticancer Activity

Quinoline derivatives are prominent in oncology research. Patent EP2210607B1 highlights a quinoline-based compound (N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide) as a kinase inhibitor for cancer treatment . Structural similarities suggest that ethyl 4,6-diamino-2-methylquinoline-3-carboxylate could modulate similar targets, such as tyrosine kinases or topoisomerases.

Structure-Activity Relationships (SAR)

Critical functional groups influencing bioactivity include:

  • Amino Groups: Enhance solubility and target binding via hydrogen bonding .

  • Methyl Substituent: Increases lipophilicity, potentially improving membrane permeability .

  • Ethyl Ester: May serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Table 2: Comparison with Analogous Compounds

CompoundBioactivityReference
Ethyl 2-amino-4-methylthiophene-3-carboxylateAntimicrobial precursor
4-Methylquinoline-2,6-diamineNot reported
Chlorinated adenosine analogsMIC = 5 μM (E. coli)

Industrial and Research Significance

  • Drug Development: As a scaffold for kinase inhibitors or antimicrobials .

  • Materials Science: Potential use in organic semiconductors due to conjugated π-system .

  • Synthetic Intermediate: For functionalized quinolines in cross-coupling reactions .

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